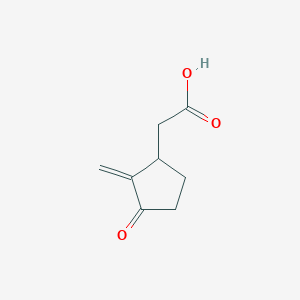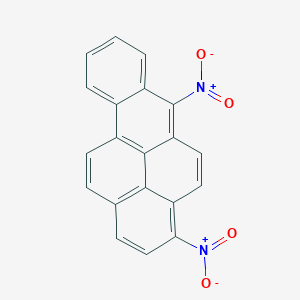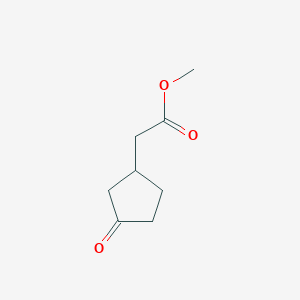
甲基2-(3-氧代环戊基)乙酸酯
描述
Methyl 2-(3-oxocyclopentyl)acetate is a chemical compound that is part of a broader class of organic molecules known for their cyclopentyl structure with a ketone functional group (3-oxo) and an ester group (acetate). This compound is of interest due to its potential as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and complex natural products.
Synthesis Analysis
The synthesis of related cyclopentyl acetate compounds has been explored through various methods. For instance, a short asymmetric synthesis of a silyl-protected cyclopentyl acetate derivative was achieved from norbornene using a palladium-catalyzed asymmetric hydrosilation followed by a series of reactions including a Baeyer-Villiger oxidation and silyl protection, yielding the chiral intermediate with good enantioselectivity . Another approach for synthesizing 3-oxocyclopentene derivatives involved the conversion of methyl furylcarbinols through a ZnCl2-catalyzed molecular rearrangement, demonstrating the versatility of transition metal-catalyzed reactions in forming cyclopentyl structures .
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 2-(3-oxocyclopentyl)acetate can be characterized using various spectroscopic techniques. For example, a related compound, methyl 3-acetyl-2-oxo-2H-chromene-6-carboxylate, was characterized by IR, 1H NMR, and 13C NMR spectroscopy. Additionally, computational methods such as density functional theory (DFT) were employed to calculate molecular geometry, vibrational frequencies, and other properties, which showed good agreement with experimental data .
Chemical Reactions Analysis
The reactivity of cyclopentyl acetate derivatives can be quite diverse. For instance, the C-methylation of cyclopentyl acetate enolates was investigated, revealing that methylation proceeded with varying degrees of selectivity influenced by steric effects and the presence of substituents, which could be applied to the synthesis of complex molecules like nephromopsinic acid . Another study demonstrated the regioselective addition of aromatic amines to the activated exocyclic C=C bond of indolylidene acetate esters, which could be relevant for functionalizing the cyclopentyl acetate core .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 2-(3-oxocyclopentyl)acetate and related compounds can be inferred from experimental and computational studies. For example, the crystal structure of a related compound, methyl 2-(2-formyl-3,4,5-trimethoxyphenyl)acetate, was determined by X-ray diffraction, revealing details about bond lengths and angles as well as intramolecular and intermolecular hydrogen bonding . Theoretical studies on another related compound provided insights into local and global chemical activities, electrophilic and nucleophilic nature, and non-linear optical behaviors .
科学研究应用
Fragrance Industry
“Methyl 2-(3-oxocyclopentyl)acetate”, also known as Methyl dihydrojasmonate, is a fragrance ingredient with a jasmine-like odor . It’s used in many fragrance mixtures .
Results or Outcomes
Material Science
“Methyl 2-(3-oxocyclopentyl)acetate” is used in the preparation of hydrogels as delivery systems for the slow release of bioactive carbonyl derivatives .
Results or Outcomes
Chemical Synthesis
“Methyl 2-(3-oxocyclopentyl)acetate” is used in chemical synthesis . It’s a versatile reagent that can be used to synthesize a variety of other compounds.
Results or Outcomes
Gas Chromatography
“Methyl 2-(3-oxocyclopentyl)acetate” can be analyzed using gas chromatography . This technique is used to separate and analyze compounds that can be vaporized without decomposition.
Results or Outcomes
Pharmaceutical Industry
“Methyl 2-(3-oxocyclopentyl)acetate” is used in the pharmaceutical industry . It’s a versatile reagent that can be used to synthesize a variety of other compounds.
Results or Outcomes
Food Industry
“Methyl 2-(3-oxocyclopentyl)acetate” is used in the food industry . It’s a flavoring agent that can be used to enhance the taste of various foods.
安全和危害
“Methyl 2-(3-oxocyclopentyl)acetate” is classified as a hazardous substance. It has the signal word “Warning” and is associated with the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
属性
IUPAC Name |
methyl 2-(3-oxocyclopentyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-11-8(10)5-6-2-3-7(9)4-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXMFVOUUXTIOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50463262 | |
| Record name | Methyl 2-(3-oxocyclopentyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-oxocyclopentyl)acetate | |
CAS RN |
2630-38-8, 34130-51-3 | |
| Record name | Methyl 2-(3-oxocyclopentyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(3-oxocyclopentyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

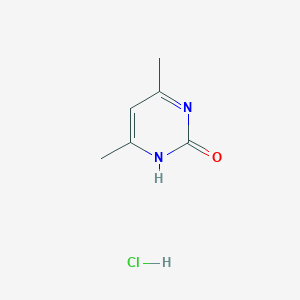
![[Methylsulfanyl-[3-(trifluoromethyl)phenyl]sulfanylmethylidene]cyanamide](/img/structure/B141719.png)
![(6-Nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) 5-fluoropyridine-3-carboxylate](/img/structure/B141720.png)
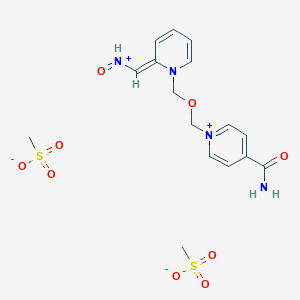
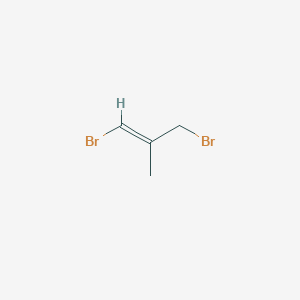
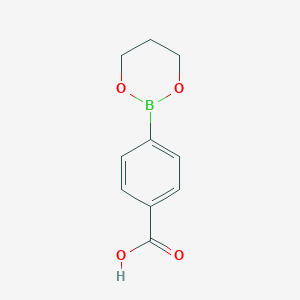
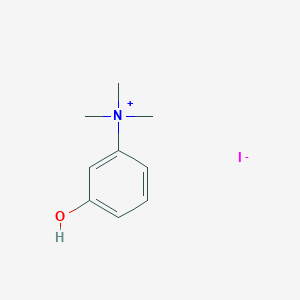
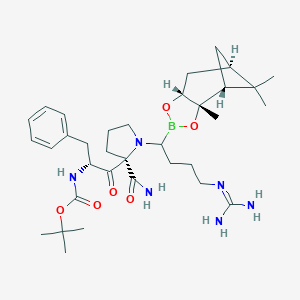
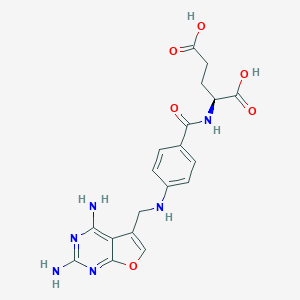
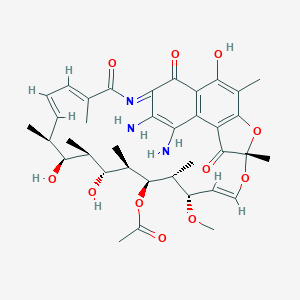
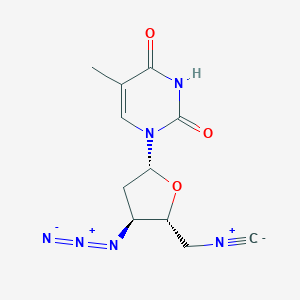
![[2,5-Dihexoxy-4-(hydroxymethyl)phenyl]methanol](/img/structure/B141739.png)
